6-Bromopiperonal

描述

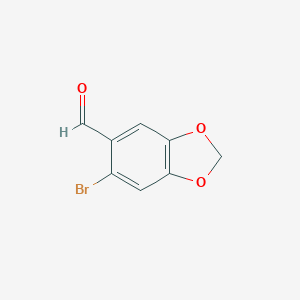

Structure

3D Structure

属性

IUPAC Name |

6-bromo-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQUXTSIDQURDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166626 | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15930-53-7 | |

| Record name | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromopiperonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromopiperonal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromopiperonal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW4F8SRZ4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physical properties of 6-Bromopiperonal

An In-depth Technical Guide to the Physical Properties of 6-Bromopiperonal

This technical guide provides a comprehensive overview of the known physical properties of 6-Bromopiperonal (CAS No: 15930-53-7), a compound often used as an intermediate in chemical synthesis.[1][2][3] The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physical and Chemical Properties

6-Bromopiperonal, also known by synonyms such as 2-Bromo-4,5-methylenedioxybenzaldehyde and 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, is a disubstituted 1,3-benzodioxole.[1][4][5] Its core physical and chemical characteristics are summarized below.

Data Summary Table

The following table presents the quantitative physical data for 6-Bromopiperonal, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrO₃ | [1][2][3][4][6] |

| Molecular Weight | 229.03 g/mol | [1][3][4][6] |

| Appearance | White to off-white, light yellow, or pale cream powder/solid/crystal | [1][2][3][4][7][8] |

| Melting Point | 125 - 132 °C | [1][2][4][7] |

| Boiling Point | 309.2 °C at 760 mmHg | [1] |

| Density | 1.782 g/cm³ | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1] Information on aqueous solubility is not available.[4] | [1][4] |

| Flash Point | 140.8 °C | [1] |

| Vapor Pressure | 0 mmHg at 25 °C | [1] |

| LogP (Octanol-Water) | 1.99 | [1] |

| Physical State | Solid Powder | [4] |

Experimental Protocols

While specific experimental records for determining the physical properties of 6-Bromopiperonal are not detailed in the available literature, this section outlines standard laboratory protocols for measuring the key properties listed above. These methodologies are standard practice in chemical characterization.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a common and reliable technique.

-

Apparatus : Digital melting point apparatus, capillary tubes (sealed at one end).

-

Procedure :

-

A small, dry sample of 6-Bromopiperonal is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting range.

-

The heating rate is then reduced to 1-2 °C/min approximately 15-20 °C below the anticipated melting point.

-

The temperature at which the first liquid droplet appears is recorded as the start of the melting range. The temperature at which the entire solid phase turns into a clear liquid is recorded as the end of the range.[2] A narrow range (e.g., < 2 °C) typically indicates high purity.

-

Boiling Point Determination (Distillation Method)

For high-boiling-point solids like 6-Bromopiperonal, the boiling point is often determined under reduced pressure (vacuum distillation) to prevent decomposition and then extrapolated to atmospheric pressure.

-

Apparatus : Short-path distillation apparatus, vacuum pump, manometer, heating mantle, thermometer.

-

Procedure :

-

A sample of 6-Bromopiperonal is placed in the distillation flask.

-

The system is evacuated to a stable, known pressure (e.g., 1 mmHg).

-

The sample is heated gently until it begins to boil.

-

The temperature of the vapor condensing on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

A pressure-temperature nomograph or the Clausius-Clapeyron equation is used to extrapolate this value to the boiling point at standard atmospheric pressure (760 mmHg).

-

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is fundamental for applications in synthesis and pharmacology.

-

Apparatus : Vials, magnetic stirrer, analytical balance.

-

Procedure :

-

A known mass (e.g., 1-10 mg) of 6-Bromopiperonal is added to a vial containing a fixed volume (e.g., 1 mL) of the solvent to be tested (e.g., water, DMSO, methanol).

-

The mixture is vortexed or stirred at a constant temperature (e.g., 25 °C) for a set period.

-

The solution is visually inspected for undissolved solid. If fully dissolved, the compound is classified as soluble.

-

For quantitative measurement, small, known amounts of the solute are incrementally added until saturation is reached (a persistent solid is observed). The total mass dissolved per volume of solvent is then calculated.

-

Visualized Workflow

The following diagram illustrates a standard experimental workflow for the comprehensive physical and structural characterization of a novel or synthesized chemical compound such as 6-Bromopiperonal.

Workflow for Physicochemical Characterization of 6-Bromopiperonal.

References

- 1. 6-Bromopiperonal|lookchem [lookchem.com]

- 2. 6-Bromopiperonal, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 6-Bromopiperonal, 98% | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromopiperonal | 15930-53-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. 6-ブロモピペロナール | 6-Bromopiperonal | 15930-53-7 | 東京化成工業株式会社 [tcichemicals.com]

6-Bromopiperonal: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of 6-Bromopiperonal, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the chemical structure, IUPAC nomenclature, physicochemical properties, and a key synthetic pathway for this compound.

Chemical Identity and Structure

6-Bromopiperonal is an aromatic aldehyde featuring a brominated benzodioxole core. This structure is foundational for the synthesis of more complex molecules.

IUPAC Name: 6-bromo-1,3-benzodioxole-5-carbaldehyde[1]

Synonyms: 6-Bromopiperonal, 2-Bromo-4,5-methylenedioxybenzaldehyde, 6-Bromo-3,4-methylenedioxybenzaldehyde[1]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key quantitative properties of 6-Bromopiperonal.

| Property | Value |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 128-132 °C |

| Boiling Point | 309.2 °C at 760 mmHg |

| Density | 1.782 g/cm³ |

| Solubility | Soluble in DMSO and methanol |

Synthesis of 6-Bromopiperonal

A primary method for the synthesis of 6-Bromopiperonal is the direct bromination of piperonal. This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzodioxole ring.

Experimental Protocol: Bromination of Piperonal

Objective: To synthesize 6-Bromopiperonal via the electrophilic bromination of piperonal.

Materials:

-

Piperonal (1,3-benzodioxole-5-carbaldehyde)

-

Bromine

-

Iron powder (catalyst)

-

Glacial Acetic Acid (solvent)

Procedure:

A solution of piperonal is prepared in glacial acetic acid. To this solution, iron powder is added to act as a catalyst. Bromine is then added dropwise to the reaction mixture. The reaction is stirred at a controlled temperature of 18-20 °C for an extended period of 120 hours to ensure the completion of the bromination.

Note: This is a summarized protocol based on available literature. Researchers should consult specific publications for precise molar ratios, detailed work-up, and purification procedures.

Reaction Pathway:

References

CAS number and molecular formula for 6-Bromopiperonal

CAS Number: 15930-53-7 Molecular Formula: C₈H₅BrO₃

This technical guide provides an in-depth overview of 6-Bromopiperonal, a key intermediate in the synthesis of pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental protocols, and pathway visualizations.

Physicochemical and Spectroscopic Data

6-Bromopiperonal, also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde, is a crystalline solid.[1][2][3] While detailed experimental spectra are not widely available in public literature, the following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Weight | 229.03 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [1][3] |

| Melting Point | 128-132 °C | [2] |

| Purity (GC) | >97.0% | [1][3] |

| Solubility | Soluble in DMSO and methanol | |

| Storage | Store under inert gas at 2-8°C |

Spectroscopic Data:

Synthesis of 6-Bromopiperonal

A detailed, step-by-step experimental protocol for the synthesis of 6-Bromopiperonal is not extensively documented in readily accessible literature. However, it is generally prepared via the direct bromination of piperonal (1,3-benzodioxole-5-carboxaldehyde). This electrophilic aromatic substitution reaction introduces a bromine atom onto the aromatic ring.

Application in Drug Development: Synthesis of GPR30 Agonist G-1

6-Bromopiperonal is a crucial precursor in the synthesis of the G protein-coupled receptor 30 (GPR30/GPER) selective agonist, G-1. GPR30 is a transmembrane estrogen receptor implicated in various physiological and pathological processes, making it a significant target in drug discovery.

Experimental Protocol: Synthesis of G-1 from 6-Bromopiperonal

The synthesis of G-1 is achieved through a Sc(III)-catalyzed aza-Diels-Alder reaction. The following protocol is a representative multi-component procedure:

Materials:

-

6-Bromopiperonal

-

p-Aminoacetophenone

-

Cyclopentadiene

-

Scandium (III) triflate (Sc(OTf)₃)

-

Anhydrous acetonitrile

Procedure:

-

To a mixture of 6-bromopiperonal (10.0 mmol), p-aminoacetophenone (10.0 mmol), and cyclopentadiene (50.0 mmol) in anhydrous acetonitrile (25 cm³), add a catalytic amount of Sc(OTf)₃ (1.0 mmol) in anhydrous acetonitrile (2.0 cm³).

-

Stir the reaction mixture at ambient temperature (approximately 23°C) for 2.0 hours.

-

Remove the volatile components under reduced pressure (in vacuo).

-

The resulting residue contains the GPR30 agonist G-1, which can be further purified as needed.

GPR30 Signaling Pathway

The activation of GPR30 by its agonist, G-1, initiates a cascade of intracellular signaling events. This pathway is distinct from the classical nuclear estrogen receptor signaling and often results in rapid, non-genomic responses.

Caption: GPR30 signaling cascade initiated by the agonist G-1.

Upon binding of an agonist like G-1, GPR30 activates heterotrimeric G proteins. This activation leads to several downstream effects, including the stimulation of adenylyl cyclase to produce cyclic AMP (cAMP) and the mobilization of intracellular calcium. Furthermore, GPR30 activation triggers the transactivation of the epidermal growth factor receptor (EGFR) through Src kinase. This EGFR transactivation subsequently activates the PI3K/Akt and ERK/MAPK signaling pathways, culminating in various cellular responses such as proliferation and gene transcription.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow from the starting material to the activation of the downstream signaling pathway, highlighting the central role of 6-Bromopiperonal.

Caption: Workflow from 6-Bromopiperonal to biological effect.

References

- 1. quantum chemistry - Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Unveiling 6-Bromopiperonal: A Technical History and Synthetic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopiperonal, also known by its systematic name 6-bromo-1,3-benzodioxole-5-carbaldehyde, is a synthetic aromatic aldehyde that has garnered interest in various scientific fields, from agriculture to medicinal chemistry. Its unique structure, featuring a brominated piperonyl group, has made it a valuable intermediate in the synthesis of more complex molecules. This in-depth guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this compound, tailored for a scientific audience.

Historical Context and Discovery

The precise first synthesis of 6-Bromopiperonal is rooted in the extensive documentation of organic chemistry in the Beilstein Handbook. The compound is assigned the Beilstein Registry Number 383965 and the handbook reference "5-19-04-00232". This reference points to its inclusion in the 4th edition of the handbook, indicating its discovery and characterization likely occurred in the early to mid-20th century. The Beilstein system of classification places it within a volume dedicated to aldehydes, signifying its primary functional group.

One of the earliest and most significant mentions of 6-Bromopiperonal in the scientific literature appears in a 1967 paper by C.F. Wilkinson and colleagues in the Journal of Agricultural and Food Chemistry. This study highlighted the compound's role as a potent synergist for carbamate insecticides. Synergists are compounds that, while having little to no insecticidal activity on their own, enhance the effectiveness of active insecticides. This discovery marked a pivotal moment in the history of 6-Bromopiperonal, establishing its utility in agricultural science and prompting further investigation into its mode of action and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromopiperonal is presented in the table below, compiled from various chemical databases and supplier information.[1][2][3][4]

| Property | Value |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| CAS Number | 15930-53-7 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 128-132 °C |

| Boiling Point | 309.2 °C at 760 mmHg |

| Solubility | Soluble in DMSO and methanol |

Key Experimental Protocols

The synthesis of 6-Bromopiperonal has evolved over time, with various methods being developed to improve yield and purity. Below are detailed protocols for both a historical and a more contemporary synthetic route.

Historical Synthesis: Bromination of Piperonal

An early and straightforward method for the preparation of 6-Bromopiperonal involves the direct bromination of its parent compound, piperonal. This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry.

Experimental Protocol:

-

Reaction Setup: A solution of piperonal (1 equivalent) in a suitable solvent, such as glacial acetic acid, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: A solution of bromine (1 equivalent) in the same solvent is added dropwise to the piperonal solution at room temperature. The reaction is typically carried out in the presence of a catalyst, such as iron filings or iodine, to facilitate the substitution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into a large volume of cold water. The precipitated crude product is collected by vacuum filtration.

-

Purification: The crude solid is then washed with a solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-Bromopiperonal.

A specific example of this methodology, as described in the literature, reports a high yield for this conversion.

Logical Workflow for Historical Synthesis:

Caption: Workflow for the historical synthesis of 6-Bromopiperonal.

Modern Synthetic Applications: Intermediate in Drug Development

In contemporary organic synthesis, 6-Bromopiperonal serves as a crucial building block for more complex molecules with potential therapeutic applications. For instance, it is a key intermediate in the synthesis of the GPR30-selective agonist, G-1.[3] GPR30, an orphan G protein-coupled receptor, is implicated in various physiological and pathological processes, making it an attractive target for drug discovery.

The synthesis of G-1 from 6-Bromopiperonal typically involves a multi-step reaction sequence, often beginning with a Wittig or Horner-Wadsworth-Emmons reaction to extend the carbon chain at the aldehyde position, followed by further functional group manipulations and cyclization reactions. The specific protocols are often proprietary or detailed within specialized medicinal chemistry literature.

Signaling Pathway Context:

The end product, G-1, derived from 6-Bromopiperonal, activates the GPR30 signaling pathway. This pathway is known to be involved in various cellular processes, including cell proliferation, apoptosis, and migration.

Caption: Role of 6-Bromopiperonal as a precursor to a GPR30 agonist.

Conclusion

From its early documentation in the comprehensive Beilstein Handbook to its pivotal role in the development of insecticide synergists, 6-Bromopiperonal has a rich history in applied chemistry. Today, it continues to be a valuable and versatile intermediate for the synthesis of complex molecules in the pursuit of novel therapeutics. The experimental protocols and historical context provided in this guide offer a solid foundation for researchers and scientists working with this important chemical entity. Further exploration into historical chemical literature may yet uncover the very first documented synthesis, adding another layer to the story of this versatile molecule.

References

An In-depth Technical Guide to 6-Bromopiperonal and Its Analogs for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, biological activities, and therapeutic potential of 6-Bromopiperonal and its derivatives, providing a critical resource for scientists in medicinal chemistry and pharmacology.

Introduction

6-Bromopiperonal, also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde, is a synthetic compound that has garnered significant attention in medicinal chemistry. Its rigid benzodioxole core, substituted with a reactive aldehyde group and a bromine atom, makes it a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with a wide range of biological activities. This technical guide provides a comprehensive review of the current literature on 6-Bromopiperonal and its analogs, with a focus on their synthesis, biological evaluation, and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Physicochemical Properties of 6-Bromopiperonal

6-Bromopiperonal is a white to light yellow crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H5BrO3 | [1][2] |

| Molecular Weight | 229.03 g/mol | [1][2] |

| Melting Point | 128-132 °C | [1] |

| Boiling Point | 309.2 °C at 760 mmHg | [1] |

| Density | 1.782 g/cm³ | [1] |

| Solubility | Soluble in DMSO and methanol | [1] |

| Appearance | White to light yellow powder | [1] |

Synthesis of 6-Bromopiperonal Analogs

6-Bromopiperonal is a key intermediate in the synthesis of various biologically active molecules. A notable example is its use in the preparation of the GPR30-selective agonist G-1.[1][3][4] The synthesis of G-1 and its analogs can be achieved through a multicomponent or stepwise Scandium(III)-catalyzed aza-Diels-Alder cyclization.[1][3][4]

Experimental Protocol: Synthesis of G-1

A representative procedure for the synthesis of G-1 involves the reaction of 6-bromopiperonal, p-aminoacetophenone, and cyclopentadiene in the presence of a catalytic amount of Scandium triflate (Sc(OTf)₃) in acetonitrile. The reaction mixture is stirred at ambient temperature for approximately 2 hours. The product, G-1, is then isolated and purified by silica gel column chromatography.[1]

Biological Activities of 6-Bromopiperonal Analogs

Analogs derived from the 6-Bromopiperonal scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Several studies have highlighted the antitumor potential of benzodioxole derivatives. Thiosemicarbazone derivatives of 1,3-benzodioxole have shown potent inhibitory effects on various cancer cell lines.[5] For instance, certain analogs have exhibited significant cytotoxicity against A549 (human lung carcinoma) and C6 (rat glioma) cell lines.[5]

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 5 | A549 | 10.67 ± 1.53 | [5] |

| Compound 2 | A549 | 24.0 ± 3.46 | [5] |

| Compound 3 | A549 | 28.0 ± 1.0 | [5] |

| Compound 10 | A549 | 29.67 ± 5.51 | [5] |

| Compound 9 | A549 | 51.5 ± 4.95 | [5] |

| MAZ2 | Molm-13 | < 1 | [6] |

| MAZ2 | NB4 | < 1 | [6] |

| MAZ2 | HeLa | < 1 | [6] |

| MAZ2 | 4T1 | < 1 | [6] |

The mechanism of anticancer activity for some of these analogs involves the inhibition of DNA synthesis and the induction of apoptosis.[5] Flow cytometric analysis has confirmed that these compounds can induce apoptosis in cancer cells.[5] Furthermore, some 1,3-benzodioxole derivatives have been shown to inhibit the thioredoxin reductase (TrxR) system, which is crucial for maintaining redox balance in cancer cells.[6]

Antimicrobial Activity

Derivatives of 6-bromoindolglyoxylamide have been identified as potent antimicrobial agents, particularly against Gram-positive bacteria such as Staphylococcus aureus.[7] Some analogs also exhibit antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[7] The proposed mechanism of action for the most potent of these analogs is the rapid permeabilization and depolarization of the bacterial membrane.[7]

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 6 | E. coli | 6.25 | [8] |

| Compound 11 | B. subtilis | 1249 | [9] |

| Compound 11 | P. aeruginosa | 1249 | [9] |

| Compound 11 | E. coli | 524 | [9] |

| Carvacrol | Gram-positive bacteria | 30 - 125 | [10] |

| Eugenol | Gram-positive bacteria | 250 - 750 | [10] |

The antimicrobial activity of the compounds is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). Serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well plate. A standardized inoculum of the target microorganism is added to each well. The plates are then incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Anti-inflammatory Activity

Analogs of 6-bromohypaphorine, a tryptophan derivative, have been shown to possess anti-inflammatory properties by acting as agonists of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in anti-inflammatory regulation.[11][12] The methoxy ester of D-6-iodohypaphorine demonstrated the highest potency with an EC50 of 610 nM.[11][12] In vivo studies in rodent models of inflammation have confirmed the analgesic and anti-edemic effects of these compounds.[11]

| Compound | Target | EC50 | Reference |

| L-6-bromohypaphorine | α7 nAChR | 80 µM | [11][12] |

| Methoxy ester of D-6-iodohypaphorine (6ID) | α7 nAChR | 610 nM | [11][12] |

The anti-inflammatory mechanism involves the modulation of inflammatory signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines.

Neuroprotective Effects

The neuroprotective potential of 6-Bromopiperonal analogs has also been explored. The activation of the G protein-coupled estrogen receptor (GPR30) by agonists like G-1 is a key area of investigation for its potential therapeutic effects in neurological disorders. Furthermore, the anti-inflammatory and antioxidant properties of various analogs may contribute to their neuroprotective effects by mitigating oxidative stress and neuroinflammation, which are key pathological features of many neurodegenerative diseases.[13]

Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 6-Bromopiperonal analogs. For antimicrobial activity, the nature of the substituents on the core scaffold significantly influences potency. For instance, in a series of 6-bromoindolglyoxylamide derivatives, the presence of a spermine chain was found to be critical for potent activity.[7] In the case of anticancer benzodioxole-based thiosemicarbazones, the substitution pattern on the benzodioxole ring was shown to affect cytotoxicity and enzyme inhibitory activity.[5]

Conclusion

6-Bromopiperonal has emerged as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. Its analogs have demonstrated promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The continued exploration of the chemical space around the 6-Bromopiperonal scaffold, guided by structure-activity relationship studies and mechanistic investigations, holds great promise for the development of novel and effective therapeutic agents for a variety of diseases. This technical guide provides a solid foundation of the current knowledge in the field and is intended to inspire further research and innovation in this exciting area of medicinal chemistry.

References

- 1. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactive Sites of 6-Bromopiperonal

Abstract

6-Bromopiperonal (also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde) is a versatile synthetic intermediate widely utilized in the synthesis of complex molecular architectures, including pharmaceuticals and natural products. Its chemical structure, featuring an aldehyde, a halogenated aromatic ring, and a methylenedioxy bridge, presents three primary sites for chemical modification. This technical guide provides a comprehensive analysis of these reactive sites, detailing their susceptibility to various transformations. We present quantitative data from the literature, detailed experimental protocols for key reactions, and logical diagrams to illustrate reactivity principles and synthetic workflows.

Molecular Structure and Overview of Reactivity

6-Bromopiperonal possesses a disubstituted 1,3-benzodioxole core. The molecule's reactivity is dictated by the interplay of its three key functional regions: the aldehyde group, the carbon-bromine bond, and the electron-rich aromatic ring. Each site offers a distinct handle for synthetic manipulation, enabling a broad range of chemical derivatizations.

Site 1: The Aldehyde Functional Group

The aldehyde group is a highly versatile electrophilic site, primarily undergoing nucleophilic addition and condensation reactions.

Reactions and Quantitative Data

The aldehyde moiety readily participates in reactions such as imine formation, olefination, and reduction. These transformations are foundational for extending the carbon skeleton or introducing new functional groups. For example, the condensation with anilines to form imines is a key step in the multicomponent aza-Diels-Alder (Povarov) reaction used to synthesize the GPR30-selective agonist, G-1.[1]

| Reaction Type | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes | Ref. |

| Imine Formation & Cyclization | p-Aminoacetophenone, Cyclopentadiene, Sc(OTf)₃ | Dichloromethane | 0 | - | ~95% | Forms a tetrahydroquinoline; endo:exo = 98:2. | [1] |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | THF | RT | 18 | - | Used to form an α,β-unsaturated ester. | [2] |

| Wittig Reaction | Formyltriphenylphosphonium chloride, KOtBu | - | - | - | Unsuccessful | Direct attempt to form an α,β-unsaturated aldehyde failed. | [2] |

| Reduction | Sodium borohydride (NaBH₄) | Methanol | - | - | 88% | Reduces the aldehyde to a primary alcohol. | [3] |

| Aldol Condensation | Aldehyde 129, L-proline | - | - | - | - | Excellent diastereoselectivity at gram scale. | [4] |

Experimental Protocol: Reduction of Aldehyde with Sodium Borohydride

This protocol describes the selective reduction of the aldehyde group in 6-Bromopiperonal to the corresponding primary alcohol, 6-bromopiperonyl alcohol.

Materials:

-

6-Bromopiperonal

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 6-Bromopiperonal (1.0 eq) in methanol in a round-bottom flask at room temperature with stirring.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate in vacuo to yield the crude 6-bromopiperonyl alcohol, which can be purified by column chromatography or recrystallization.[3][5]

Site 2: The Carbon-Bromine Bond

The aryl bromide functionality is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. It can also be a site for nucleophilic aromatic substitution under specific conditions or for the formation of organometallic reagents.

Reactions and Quantitative Data

Reactions such as Suzuki, Sonogashira, and Heck couplings are highly effective for derivatizing the C-Br bond, enabling the introduction of aryl, alkynyl, and vinyl groups, respectively.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Sonogashira Coupling | 1-Phenylpropyne | PdCl₂, Triethylamine | Toluene | Reflux | 36 | - | [6] |

| Heck Reaction | Trisubstituted Z-alkene | Pd(OAc)₂ | - | - | - | Intramolecular reaction to form a lactone. | [4] |

| Ullmann Coupling | 2-Bromonitrobenzene | Cu bronze, Pd(0) | DMSO | 80-245 | 1-2 | - | Used to synthesize the natural product trisphaeridine.[7] |

| Cyanation (Rosenmund-von Braun) | Copper(I) cyanide (CuCN) | DMF or NMP | Reflux | Several | - | Replaces bromine with a nitrile group. | [8] |

| Nucleophilic Substitution | [¹⁸F]Fluoride | K₂CO₃/Kryptofix 2.2.2 | DMF | 160 | - | ~70% | Radiochemical yield for radiofluorination.[9] |

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the palladium and copper co-catalyzed cross-coupling of 6-Bromopiperonal with a terminal alkyne.

Materials:

-

6-Bromopiperonal

-

Terminal alkyne (e.g., Phenylacetylene, 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

-

Copper(I) iodide (CuI, 0.06 eq)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

-

Anhydrous, degassed solvent (e.g., THF or Toluene) if co-solvent is needed

-

Schlenk flask or other suitable reaction vessel for inert atmosphere

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromopiperonal (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous, degassed triethylamine via syringe. If a co-solvent is required, use anhydrous THF or toluene.

-

Add the terminal alkyne (1.2 eq) to the mixture via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues and ammonium salts.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[10][11]

Site 3: The Aromatic Ring

The benzodioxole ring is electron-rich and activated towards electrophilic aromatic substitution (SₑAr). The regiochemical outcome of such reactions is controlled by the directing effects of the three existing substituents.

Directing Effects and Regioselectivity

-

-OCH₂O- (Methylenedioxy group): A strong electron-donating group (EDG) and a powerful ortho, para-director.[12][13]

-

-CHO (Aldehyde group): A moderate electron-withdrawing group (EWG) and a meta-director.[13][14]

-

-Br (Bromo group): A deactivating group due to its inductive effect but an ortho, para-director due to resonance.[13][14]

The combined influence of these groups directs incoming electrophiles to the C-2 position (the only available position on the ring). The powerful activating effect of the methylenedioxy group ortho and para to the C-2 position, combined with the para-directing effect of the bromine, strongly favors substitution at this site.

Experimental Protocol: Nitration

This protocol describes the nitration of 6-Bromopiperonal. Caution should be exercised as nitration reactions are highly exothermic and can be hazardous.

Materials:

-

6-Bromopiperonal

-

Fuming nitric acid (HNO₃)

-

Glacial acetic acid

-

Ice

-

Reaction flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Prepare a nitrating mixture by carefully mixing fuming nitric acid and glacial acetic acid (e.g., a 3:2 v/v ratio) and cool it to below 5 °C in an ice-salt bath.[8]

-

Dissolve 6-Bromopiperonal in a minimal amount of glacial acetic acid in a separate flask and cool to 0 °C.

-

Slowly add the cold nitrating mixture to the 6-Bromopiperonal solution dropwise, ensuring the internal temperature does not rise above 5-10 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for several hours. Monitor the reaction's progress using TLC.

-

Once the reaction is complete, very cautiously pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

The solid precipitate (6-bromo-2-nitropiperonal) is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral, then with a cold 5% sodium bicarbonate solution, and finally again with cold water.

-

Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.[9][15]

Synthetic Workflow Example

The diverse reactivity of 6-Bromopiperonal makes it a valuable starting material for multi-step syntheses. The following workflow illustrates a potential pathway to a complex heterocyclic system, leveraging reactions at two of the key reactive sites.

Conclusion

6-Bromopiperonal is a molecule endowed with a rich and predictable chemical reactivity. The strategic manipulation of its three principal reactive centers—the aldehyde, the carbon-bromine bond, and the aromatic ring—provides medicinal chemists and synthetic researchers with powerful tools for the construction of novel and complex molecules. Understanding the specific conditions required to address each site selectively is paramount for its effective use in drug discovery and development. This guide has summarized key transformations, provided actionable experimental protocols, and illustrated the underlying chemical principles governing its reactivity.

References

- 1. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. scispace.com [scispace.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

6-Bromopiperonal: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6-Bromopiperonal. The information contained herein is intended to support research, development, and handling of this compound in a laboratory setting. While specific quantitative data for 6-Bromopiperonal is not extensively available in public literature, this guide summarizes the existing qualitative information and provides detailed, best-practice experimental protocols for determining these properties.

Chemical and Physical Properties

6-Bromopiperonal, also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde, is a synthetic organic compound with the molecular formula C₈H₅BrO₃.[1][2] It presents as a white to light yellow or pale cream powder.[3][4] This compound is recognized as a key intermediate in the synthesis of G-1, a GPR30-selective agonist.[2]

| Property | Value | Reference |

| Molecular Weight | 229.03 g/mol | [1] |

| Melting Point | 126-132 °C | [4] |

| Appearance | White to light yellow powder | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Solubility Profile

Currently, only qualitative solubility data for 6-Bromopiperonal is publicly available. The compound is cited as being soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] To facilitate further research and application, a detailed protocol for quantitative solubility determination is provided below.

Quantitative Solubility Data

| Solvent | Solubility (g/L) | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | Data not available | - | - |

| Methanol | Data not available | - | - |

| Water | Data not available | - | - |

| Ethanol | Data not available | - | - |

| Acetone | Data not available | - | - |

| Dichloromethane | Data not available | - | - |

| Chloroform | Data not available | - | - |

| Ethyl Acetate | Data not available | - | - |

| N,N-Dimethylformamide (DMF) | Data not available | - | - |

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a standard method for determining the solubility of 6-Bromopiperonal in various laboratory solvents using the equilibrium shake-flask method, followed by quantitative analysis.

Materials:

-

6-Bromopiperonal

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of 6-Bromopiperonal into a series of vials.

-

Solvent Addition: Add a known volume of each solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. If necessary, centrifuge the vials to facilitate separation.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of 6-Bromopiperonal.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Stability Profile

6-Bromopiperonal is known to be "air sensitive" and should be stored under an inert atmosphere (e.g., nitrogen or argon).[1] It is also incompatible with strong oxidizing agents and strong bases.[5] These characteristics suggest that the compound may be susceptible to degradation via oxidation and hydrolysis.

Known Stability Information

| Condition | Observation | Recommendation |

| Air Exposure | Air sensitive | Handle and store under an inert atmosphere. |

| Incompatible Materials | Strong oxidizing agents, strong bases | Avoid contact with these substances. |

| Storage Temperature | - | Store at 2-8°C.[1] |

Experimental Protocol for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

6-Bromopiperonal

-

Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

High-purity water and other solvents

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC-MS or GC-MS system for analysis

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 6-Bromopiperonal in a suitable solvent (e.g., methanol or DMSO).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a defined period.

-

Oxidation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature for a defined period.

-

Thermal Stress: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately. Analyze the samples using a stability-indicating method, such as HPLC-MS or GC-MS, to separate and identify the parent compound and any degradation products.

-

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Use the mass spectrometry data to propose structures for the degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Experimental workflow for determining the solubility and assessing the stability of 6-Bromopiperonal.

Factors Affecting the Stability of 6-Bromopiperonal

References

The Rising Therapeutic Profile of 6-Bromopiperonal Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-Bromopiperonal (6-bromo-1,3-benzodioxole-5-carbaldehyde) are emerging as a versatile and promising class of compounds in medicinal chemistry. The presence of the bromine atom and the reactive aldehyde group on the 1,3-benzodioxole scaffold provides a unique platform for the synthesis of a diverse array of molecules with significant biological potential. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanisms of action of key 6-Bromopiperonal derivatives, with a primary focus on chalcones and Schiff bases. These derivatives have demonstrated notable anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them attractive candidates for further investigation and drug development. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a comprehensive resource for researchers in the field.

Core Synthetic Strategies: The Gateway to Novel Derivatives

The aldehyde functionality of 6-Bromopiperonal is the primary site for synthetic modification, allowing for the straightforward creation of various derivatives. The two most prominent and biologically active classes synthesized from this precursor are chalcones and Schiff bases.

Synthesis of Chalcones

Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. In this context, 6-Bromopiperonal serves as the aromatic aldehyde, which is reacted with a variety of substituted acetophenones to yield a diverse library of chalcone derivatives. The general reaction scheme is depicted below.

Biological Activity I: Anticancer Potential

Chalcone derivatives of 6-Bromopiperonal have emerged as a significant area of interest in oncology research, demonstrating potent cytotoxic effects against a range of cancer cell lines.

Quantitative Data: Anticancer Activity

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for representative chalcone derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| CH-1 | Chalcone | MCF-7 (Breast) | 7.87 ± 2.54 | [1] |

| CH-2 | Chalcone | HCT116 (Colon) | 18.10 ± 2.51 | [1] |

| CH-3 | Chalcone | A549 (Lung) | 41.99 ± 7.64 | [1] |

| CH-4 | Chalcone | K-562 (Leukemia) | 0.77 - 1.74 | [1] |

| CH-5 | Chalcone | HT-29 (Colon) | Not specified | [2] |

| CH-6 | Chalcone | MDA-MB-231 (Breast) | 5.27 ± 0.98 |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many chalcones have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability. This results in the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic process. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of this process.

Biological Activity II: Antimicrobial Properties

Schiff bases derived from 6-Bromopiperonal have demonstrated significant antimicrobial activity against a variety of bacterial and fungal pathogens. The imine or azomethine (-C=N-) group is a key pharmacophore responsible for this biological activity.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents the MIC values for representative Schiff base derivatives.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| SB-1 | Schiff Base | Staphylococcus aureus | 12.5 | [3] |

| SB-2 | Schiff Base | Micrococcus luteus | 25 | [3] |

| SB-3 | Schiff Base | Escherichia coli | Not specified | [4] |

| SB-4 | Schiff Base | Aspergillus niger | 12.5 | [3] |

| SB-5 | Schiff Base | Candida albicans | Not specified | [5] |

| SB-6 | Schiff Base | Pseudomonas aeruginosa | >1000 | [6] |

Mechanism of Action: Antimicrobial Effects

The precise mechanism of action for antimicrobial Schiff bases can vary, but it is widely believed that the azomethine group plays a crucial role. One proposed mechanism involves the chelation of metal ions that are essential for microbial growth and enzyme function. Another theory suggests that the imine nitrogen can form hydrogen bonds with active sites of cellular enzymes, thereby inhibiting their function and disrupting normal cellular processes. Furthermore, the lipophilic nature of many Schiff bases allows them to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.

Experimental Protocols

Synthesis of Chalcones from 6-Bromopiperonal (General Protocol)

This protocol outlines the Claisen-Schmidt condensation for synthesizing chalcones from 6-Bromopiperonal.

Materials:

-

6-Bromopiperonal (1.0 eq)

-

Substituted acetophenone (1.0 eq)

-

Ethanol

-

Aqueous Sodium Hydroxide (10-40%)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve 6-Bromopiperonal and the substituted acetophenone in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add the aqueous sodium hydroxide solution dropwise to the mixture.

-

Continue stirring at a low temperature (e.g., 5-10°C) for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

The precipitated solid is collected by vacuum filtration.

-

The crude product is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[7][8]

Synthesis of Schiff Bases from 6-Bromopiperonal (General Protocol)

This protocol details the condensation reaction for the synthesis of Schiff bases.

Materials:

-

6-Bromopiperonal (1.0 eq)

-

Primary amine (e.g., substituted aniline or amino acid) (1.0 eq)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

Procedure:

-

Dissolve 6-Bromopiperonal in ethanol or methanol in a round-bottom flask.

-

Add the primary amine to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux and maintain for a period of 2-6 hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting precipitate is collected by filtration.

-

The crude product is washed with a small amount of cold solvent and then purified by recrystallization to obtain the pure Schiff base.[4][9]

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Standard antibiotic/antifungal (positive control)

Procedure:

-

Perform a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Conclusion and Future Directions

Derivatives of 6-Bromopiperonal, particularly chalcones and Schiff bases, represent a promising and versatile scaffold for the development of novel therapeutic agents. The ease of their synthesis, coupled with their significant anticancer and antimicrobial potential, makes them attractive candidates for further investigation. Future research should focus on expanding the library of these derivatives and conducting more extensive in vivo studies to validate their therapeutic efficacy and safety profiles. Furthermore, a deeper exploration of their mechanisms of action, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective drug candidates. The anti-inflammatory and neuroprotective activities of these derivatives, while less explored, also warrant further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajol.info [ajol.info]

- 5. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. (2E)-1-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. ignited.in [ignited.in]

Spectroscopic Data of 6-Bromopiperonal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromopiperonal (6-Bromo-1,3-benzodioxole-5-carboxaldehyde), a key intermediate in the synthesis of various pharmacologically active compounds. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 6-Bromopiperonal.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.12 | Singlet | -CHO |

| 7.33 | Singlet | Ar-H |

| 7.09 | Singlet | Ar-H |

| 6.13 | Singlet | -OCH₂O- |

Note: Data presented is based on typical values and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 189.0 | -CHO |

| 152.0 | Ar-C |

| 148.5 | Ar-C |

| 131.0 | Ar-C |

| 112.0 | Ar-C |

| 110.0 | Ar-C |

| 108.0 | Ar-C |

| 102.5 | -OCH₂O- |

Note: Data presented is based on typical values and may vary slightly based on experimental conditions.

Table 3: IR Spectroscopic Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2900 | Medium | C-H stretch (aromatic and methylenedioxy) |

| ~2800, ~2700 | Medium | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (asymmetric, ether) |

| ~1040 | Strong | C-O stretch (symmetric, ether) |

| ~930 | Medium | O-C-O bend (methylenedioxy) |

| ~870 | Medium | C-H out-of-plane bend (aromatic) |

Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in 6-Bromopiperonal. A product specification sheet from Thermo Fisher Scientific confirms that the infrared spectrum is a quality control parameter.[1]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 228, 230 | Molecular ion peak (M⁺) with characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio) |

| 227, 229 | M-H |

| 200, 202 | M-CO |

| 171, 173 | M-CHO-CO |

| 120 | [C₇H₄O₂]⁺ |

| 92 | [C₆H₄O]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent general procedures applicable to a solid aromatic aldehyde like 6-Bromopiperonal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of 6-Bromopiperonal by identifying the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Procedure:

-

Sample Preparation: A sample of 5-10 mg of 6-Bromopiperonal is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse experiment is performed.

-

Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom.

-

Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. The chemical shifts are referenced to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 6-Bromopiperonal by measuring the absorption of infrared radiation.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid 6-Bromopiperonal is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of 6-Bromopiperonal is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The analysis is performed using an FT-IR spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 6-Bromopiperonal, confirming its identity and assessing its purity.

Procedure:

-

Sample Preparation: A dilute solution of 6-Bromopiperonal is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

Instrumentation: The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography:

-

A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or equivalent).

-

The column temperature is programmed to ramp from a lower temperature to a higher temperature to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

As 6-Bromopiperonal elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI) at 70 eV.

-

The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern serves as a fingerprint for structural confirmation.

Visualizations

Workflow for Spectroscopic Analysis of 6-Bromopiperonal

Caption: General workflow for the spectroscopic analysis of 6-Bromopiperonal.

References

Methodological & Application

Synthesis of 6-Bromopiperonal: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the synthesis of 6-Bromopiperonal (also known as 6-bromo-1,3-benzodioxole-5-carbaldehyde), a key intermediate in the preparation of various biologically active compounds, including GPR30-selective agonists.[1] The protocols outlined below are based on established chemical literature, focusing on the direct bromination of piperonal.

Introduction

6-Bromopiperonal is a disubstituted 1,3-benzodioxole that has demonstrated synergistic activity with certain insecticides and serves as a crucial building block in medicinal chemistry.[1] Its synthesis is of significant interest for the development of novel therapeutics. The most common and direct method for its preparation is the electrophilic aromatic substitution of piperonal using bromine. This method is generally high-yielding and proceeds under relatively mild conditions.

Method 1: Direct Bromination of Piperonal

This protocol describes the synthesis of 6-Bromopiperonal via the direct bromination of piperonal using molecular bromine in a suitable solvent, often with a catalyst.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 6-Bromopiperonal.

Experimental Protocol

Materials:

-

Piperonal (3,4-methylenedioxybenzaldehyde)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Iron powder (optional, as catalyst)

-

Sodium bisulfite (NaHSO₃) solution, saturated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or a mixture of ethyl acetate and hexanes for recrystallization

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperonal in glacial acetic acid. If a catalyst is used, add a small amount of iron powder to the mixture.

-

Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel to the stirred piperonal solution. Maintain the temperature of the reaction mixture below 20°C during the addition. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (piperonal) is consumed.

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into a beaker containing ice water.

-

Add a saturated solution of sodium bisulfite to quench any unreacted bromine. The reddish-brown color of bromine should disappear.

-

The crude 6-Bromopiperonal will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water.

-

-

Purification:

-

For further purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Characterization: The final product should be a white to light yellow powder.[2] The purity can be assessed by Gas Chromatography (GC) and the structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of pure 6-Bromopiperonal is reported to be in the range of 128-132 °C.[2]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Piperonal | |

| Molar Mass | 150.13 g/mol | |

| Reagent | Bromine (Br₂) | |

| Molar Mass | 159.81 g/mol | |

| Product | 6-Bromopiperonal | |

| Molar Mass | 229.03 g/mol | [1] |

| Appearance | White to light yellow powder | [2] |

| Melting Point | 128-132 °C | [2] |

| Reaction Conditions | ||

| Solvent | Glacial Acetic Acid | |

| Temperature | < 20 °C (during addition), then Room Temp. | |

| Yield | Up to 96% | [2] |

| Purity | >97% (GC) |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 6-Bromopiperonal.

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-